

# HSR-81: A Technical Summary of a Novel Beta 2-Adrenoceptor Agonist

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Compound of Interest		
Compound Name:	Meluadrine	
Cat. No.:	B152843	Get Quote

Disclaimer: The following technical summary on HSR-81 is compiled from limited publicly available scientific literature. A comprehensive discovery and development history, including extensive clinical trial data and a full preclinical data package, is not available in the public domain. The information presented here is primarily derived from a single preclinical study.

#### Introduction

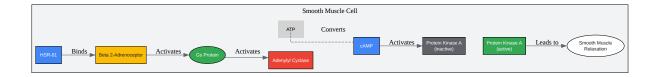
HSR-81 is a potent and selective beta 2-adrenoceptor agonist identified by the chemical name ((-)-(R)-alpha-[(tert-butylamino)methyl]-2-chloro-4-hydroxybenzyl alcohol L-tartrate). Developed by Hokuriku Seiyaku Co., Ltd., a company later acquired by Abbott, HSR-81 was investigated for its potential as a uterine relaxant. Beta 2-adrenoceptor agonists are a class of drugs that selectively stimulate beta 2-adrenergic receptors, leading to smooth muscle relaxation in various tissues, including the uterus and bronchioles.

#### **Mechanism of Action**

HSR-81 exerts its pharmacological effect by binding to and activating beta 2-adrenoceptors. This activation stimulates the Gs alpha-subunit of the G-protein coupled receptor, which in turn activates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). The subsequent activation of protein kinase A (PKA) leads to the phosphorylation of downstream targets, resulting in a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation. In the context of the available research, HSR-81 demonstrated a potent inhibitory effect on the spontaneous rhythmic contractions of the pregnant rat uterus.



## **Signaling Pathway**



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Caption: Signaling pathway of HSR-81 leading to smooth muscle relaxation.

## **Quantitative Pharmacological Data**

The following tables summarize the in vitro pharmacological data for HSR-81 in comparison to other beta-adrenoceptor agonists and antagonists from studies on isolated rat uterine tissues.

Compound	Potency (pD2 value) in Late Pregnant Rat Uterus	
HSR-81	$9.26 \pm 0.08$	
Ritodrine	$7.37 \pm 0.08$	
Isoproterenol	8.65 ± 0.09	
Higher pD2 values indicate greater potency.		



Antagonist	pKB value against HSR-81 in Late Pregnant Rat Uterus
ICI-118,551 (β2 antagonist)	$8.84 \pm 0.13$
Atenolol (β1 antagonist)	6.22 ± 0.07
pKB is the negative logarithm of the molar concentration of an antagonist that reduces the effect of an agonist by half.	

Compound	pKi value in Late Pregnant Rat Uterus Membranes
HSR-81	$8.35 \pm 0.04$
Ritodrine	$6.51 \pm 0.05$
Isoproterenol	$7.31 \pm 0.03$
ICI-118,551	$8.94 \pm 0.03$
Atenolol	$6.64 \pm 0.04$
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand to a receptor.	

## **Experimental Protocols**

The following are summaries of the key experimental methodologies used in the preclinical evaluation of HSR-81.

## Isolated Uterine Tissue Preparation and Contraction Measurement

• Animal Model: Female Wistar rats at different stages of pregnancy and non-pregnancy were used.



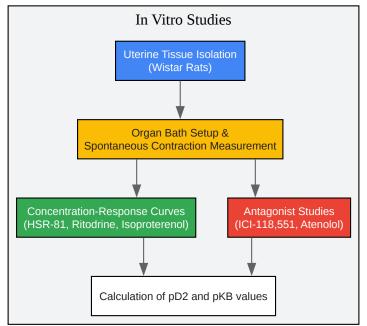
- Tissue Preparation: Uterine horns were isolated and suspended in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a 95% O2 and 5% CO2 gas mixture.
- Contraction Measurement: Spontaneous isometric contractions were recorded using a forcedisplacement transducer.
- Drug Administration: Agonists (HSR-81, ritodrine, isoproterenol) were added cumulatively to the organ bath to obtain concentration-response curves. For antagonist studies, tissues were pre-incubated with antagonists (ICI-118,551 or atenolol) for 60 minutes before the addition of the agonist.

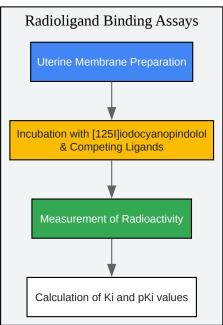
### **Radioligand Binding Assays**

- Membrane Preparation: Uterine tissues were homogenized and centrifuged to prepare a crude membrane fraction.
- Binding Assay: Membranes were incubated with the radioligand [125I]iodocyanopindolol, a non-selective beta-adrenoceptor antagonist, in the presence or absence of competing ligands (HSR-81, ritodrine, isoproterenol, ICI-118,551, or atenolol).
- Data Analysis: The radioactivity of the membrane-bound ligand was measured using a gamma counter. The inhibition constant (Ki) for each competing ligand was calculated from the IC50 values obtained from the competition curves.

### **Experimental Workflow**







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